

Core Mechanism of Action: A Host-Targeting Antiviral

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Compound Focus: Voxtalisib

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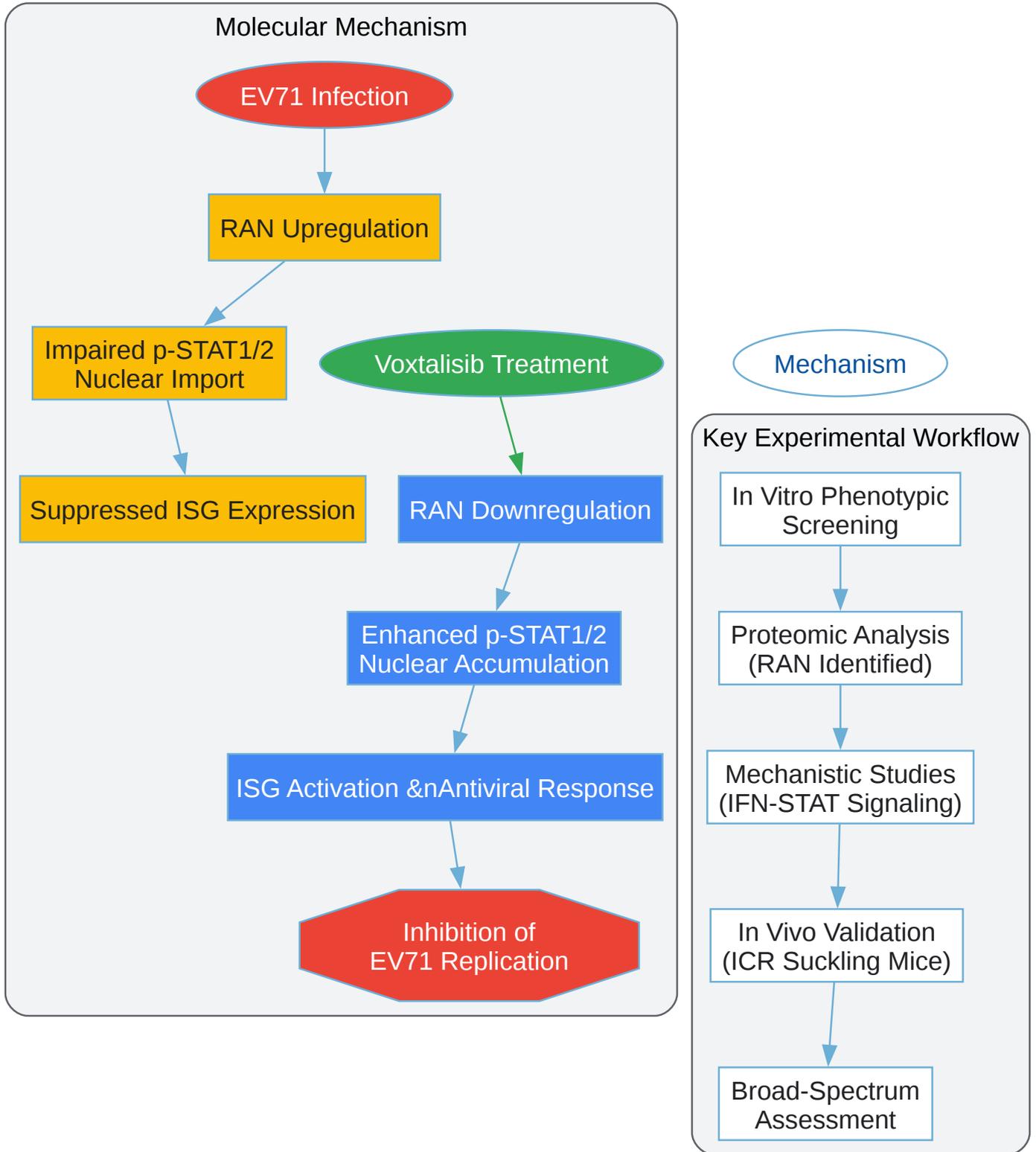
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Voxtalisib (also known as SAR245408 or XL765) is a dual **PI3K/mTOR inhibitor** identified as a potent inhibitor of EV71 replication through phenotypic screening [1] [2]. Its antiviral activity is not through direct action on the virus, but by modulating a key host protein and restoring the innate immune response.

- **Key Host Target:** Ras-related nuclear protein (**RAN**), a GTPase involved in nucleocytoplasmic transport [1] [2].
- **Dysregulation by EV71:** EV71 infection significantly **upregulates RAN** expression. This high level of RAN disrupts the interferon (IFN) signaling pathway by impairing the nuclear accumulation of phosphorylated STAT1 and STAT2 (p-STAT1/2) [2].
- **Restoration of Immunity:** **Voxtalisib** treatment **downregulates RAN** expression. This allows p-STAT1/2 to accumulate in the nucleus, which activates the transcription of Interferon-Stimulated Genes (ISGs), thereby potentiating the host's antiviral response and suppressing viral replication [1] [2].

The diagram below illustrates this core mechanism and the experimental workflow used to identify it.



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Voxtalisib inhibits EV71 by modulating host RAN and IFN-STAT signaling.

Quantitative Antiviral Activity Data

The following tables summarize key quantitative findings from the research, demonstrating **Voxtalisib's** efficacy.

Table 1: Key Findings from Experimental Models

Experimental Model	Key Finding	Significance / Outcome
In Vitro (RD cells)	Significant suppression of EV71 RNA, viral protein levels, and viral titers [1] [2].	Confirms potent, direct antiviral activity at the cellular level.
In Vivo (ICR suckling mice)	Improved survival rate, decreased viral loads in tissues, and alleviated virus-induced organ damage [2].	Demonstrates efficacy and therapeutic potential in a live animal model.
Broad-Spectrum Assessment	Similar RAN-dependent antiviral effects observed against Coxsackieviruses (CVB) and Echovirus 11 (Echo11) [2].	Suggests Voxtalisib's mechanism could be effective against multiple enteroviruses.

Table 2: Comparative Context with a Related PI3K Inhibitor

Feature	Voxtalisib	Pilaralisib (XL147) [3]
Primary Target	Dual PI3K/mTOR inhibitor [1] [2].	Selective PI3K inhibitor (α , β , δ , VPS34) [3].
Antiv Efficacy (In Vivo)	Improved survival in EV71-infected mice [2].	Reduced EV71-induced mortality by 20-50% in mice [3].

Feature	Voxtalisib	Pilaralisib (XL147) [3]
Cellular Safety (CC50)	Information not specified in search results.	14,828 nM (indicating a suboptimal cellular safety profile) [3].
Proposed Antiviral Mechanism	Downregulation of host RAN protein, restoring IFN-STAT signaling [1] [2].	Inhibition of the PI3K/AKT signaling pathway exploited by EV71 [3].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies cited in the studies.

1. In Vitro Assessment of Antiviral Activity

- **Cell Line:** Human rhabdomyosarcoma (RD) cells are commonly used for EV71 infection models [2] [3].
- **Virus Infection:** Cells are infected with EV71 at a defined multiplicity of infection (MOI), typically MOI=0.1 [3].
- **Compound Treatment:** **Voxtalisib** is added to the culture medium at various concentrations post-infection.
- **Outcome Measures:**
 - **Plaque Assay:** Used to quantify infectious viral titers. Briefly, supernatant from treated infected cells is serially diluted and used to infect a fresh monolayer of cells (like Vero cells), overlaid with agarose, and stained with crystal violet after incubation to count plaques [3].
 - **qRT-PCR:** Measures levels of EV71 RNA to assess replication inhibition.
 - **Western Blot:** Assesses levels of viral proteins (e.g., VP1) and host proteins of interest (e.g., RAN, p-STAT1/2) [2] [3].

2. Proteomic Analysis for Target Identification

- **Method:** Follow-up proteomic analysis on **Voxtalisib**-treated, EV71-infected cells to identify changes in host protein expression [2].
- **Key Identification:** This analysis identified **RAN** as a key host factor whose expression is upregulated by EV71 and downregulated by **Voxtalisib** [2].
- **Validation:** The role of RAN is typically validated using techniques like RNA interference (siRNA) to confirm that knocking down RAN mimics the antiviral effect of **Voxtalisib** [2].

3. Mechanistic Studies on IFN-STAT Signaling

- **Technique:** Western Blot analysis of subcellular fractions (cytoplasmic and nuclear) [2].
- **Target Proteins:** Detection of **phosphorylated STAT1/2 (p-STAT1/2)** in the nuclear fractions of treated vs. untreated infected cells.
- **Outcome:** Confirmation that **Voxtalisib** treatment enhances the nuclear retention of p-STAT1/2, which is otherwise impaired by EV71 infection [2].
- **Downstream Analysis:** qRT-PCR or RNA-Seq can be used to measure the subsequent upregulation of Interferon-Stimulated Genes (ISGs) [2].

4. In Vivo Efficacy Study

- **Animal Model:** **Suckling ICR mice** (2-3 days old) are intracerebrally or intraperitoneally infected with a lethal dose of EV71 [2].
- **Treatment Regimen:** **Voxtalisib** is administered to the mice post-infection.
- **Endpoint Analysis:**
 - **Survival Rate:** Monitored over a defined period.
 - **Viral Load:** Measured in brain tissues and limb muscles using plaque assays or qRT-PCR.
 - **Histopathological Examination:** Tissues are examined to assess the alleviation of virus-induced damage [2].

Strategic Implications in Antiviral Development

The findings on **Voxtalisib** highlight a promising direction in antiviral drug discovery.

- **Host-Targeting Antivirals (HTAs):** **Voxtalisib** is a prime example of a Host-Targeting Antiviral (HTA), which offers a **higher genetic barrier to resistance** compared to Direct-Acting Antivirals (DAAs) that target viral proteins, as host proteins do not mutate rapidly [4].
- **Broad-Spectrum Potential:** By targeting a host factor like RAN that is exploited by multiple viruses (EV71, CVB, Echo11), **Voxtalisib** demonstrates potential as a **broad-spectrum antiviral** agent, which is crucial for responding to emerging and re-emerging viral threats [2] [4].
- **Combination Therapy:** A HTA like **Voxtalisib** could be combined with Direct-Acting Antivirals to create a synergistic effect, enhancing efficacy and further reducing the risk of resistance development [4].

Further Research Considerations

While the data on **Voxtalib** is compelling, several aspects require further investigation for full clinical translation. The precise structural interactions between **Voxtalib** and its targets, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiles, and comprehensive safety data in higher organisms are key areas for future research.

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